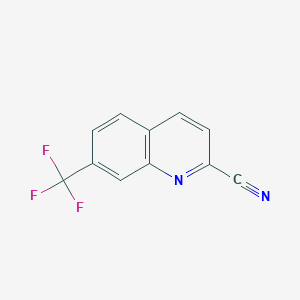

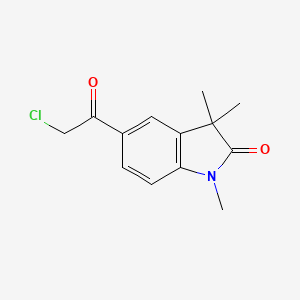

4-chloro-N-phenyl-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-phenyl-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-690,550 belongs to the class of Janus kinase (JAK) inhibitors, which are drugs that target the JAK-STAT signaling pathway. This pathway plays a crucial role in the immune system and is involved in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Aplicaciones Científicas De Investigación

Biological Potential and Enzyme Inhibition

The novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and demonstrated significant enzyme inhibition potential against AChE and BChE enzymes, showcasing their biological potential. These compounds, characterized using FTIR, NMR, Mass spectrometry, and X-ray diffraction, also exhibited antioxidant properties, with some showing up to 96% scavenging activity in DPPH scavenging method (Kausar et al., 2019).

Antimicrobial and Anti-HIV Activity

Research on benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety revealed their effectiveness in in vitro antimicrobial and anti-HIV activities, indicating their potential for therapeutic applications. The structural design and biological screening underscore the relevance of these compounds in addressing infectious diseases (Iqbal et al., 2006).

Progesterone Receptor Antagonists

N-(4-Phenoxyphenyl)benzenesulfonamide derivatives were developed as novel nonsteroidal progesterone receptor antagonists, offering insights into the structural development of compounds for treating diseases related to the female reproductive system. These compounds, notably the 3-trifluoromethyl derivative, showed high binding affinity for the progesterone receptor and selectivity over the androgen receptor, marking a significant advancement in the field of reproductive health (Yamada et al., 2016).

Synthetic Applications and Oxidation Protocols

Research into N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) identified it as a mild and selective oxidant for alcohols and ethers, transforming them into corresponding aldehydes and ketones. This protocol emphasizes the utility of NCBSI in synthetic chemistry, providing an efficient and recyclable method for oxidation reactions (Palav et al., 2021).

Carbonic Anhydrase Inhibitors

Benzenesulfonamides incorporating flexible triazole moieties were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms, showcasing potent inhibition. This research contributes to the development of therapeutics targeting conditions like glaucoma, demonstrating the compounds' significant intraocular pressure-lowering activity in an animal model (Nocentini et al., 2016).

Propiedades

IUPAC Name |

4-chloro-N-phenyl-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF6NO2S/c16-13-7-6-11(8-12(13)15(20,21)22)26(24,25)23(9-14(17,18)19)10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKCEFKUIVONLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(F)(F)F)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF6NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2371159.png)

![9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2371161.png)

![N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371174.png)

![N-(4-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2371175.png)

![4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2371176.png)

![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2371177.png)